6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine
Overview
Description
6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine is a heterocyclic compound that has gained significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This molecule is a fused heterocyclic system that contains a pyrazine ring and an imidazole ring, which makes it a valuable scaffold for drug design.
Mechanism Of Action
The mechanism of action of 6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA replication and repair, leading to the inhibition of cell growth.
Biochemical And Physiological Effects
6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine has been shown to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, leading to their death. Additionally, it has been shown to have activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Advantages And Limitations For Lab Experiments
One of the advantages of 6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine is its potential as a scaffold for drug design. Its fused heterocyclic system makes it a valuable starting point for the development of new drugs. However, its limited solubility in water can make it challenging to work with in lab experiments.
Future Directions
There are various future directions for the study of 6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine. One potential direction is the development of new anticancer agents based on its scaffold. Additionally, further studies are needed to fully understand its mechanism of action and potential as an antibacterial and antifungal agent. Finally, the development of new synthetic methods for the preparation of this compound could lead to improved yields and easier access to this valuable scaffold.
Scientific Research Applications
6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, with studies showing that it inhibits the growth of cancer cells in vitro. Additionally, it has been studied for its potential as an antibacterial and antifungal agent, with studies showing that it has activity against various bacterial and fungal strains.
properties
IUPAC Name |
6-chloro-8-piperazin-1-ylimidazo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5/c11-8-7-16-6-3-13-9(16)10(14-8)15-4-1-12-2-5-15/h3,6-7,12H,1-2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXSQRDZZRTWHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CN3C2=NC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10511233 | |
Record name | 6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10511233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine | |
CAS RN |
77111-80-9 | |
Record name | 6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10511233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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